2-[(Z)-(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a unique combination of indole and quinazolinone structures
Preparation Methods
The synthesis of 2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps. The synthetic route often starts with the preparation of the indole and quinazolinone precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, iodinating agents, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield different hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole and quinazolinone derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinazolinone derivatives:
Properties
Molecular Formula |
C27H21BrIN3O3 |
---|---|
Molecular Weight |
642.3 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H21BrIN3O3/c1-3-12-31-24-11-4-16(28)13-20(24)21(26(31)33)15-25-30-23-10-5-17(29)14-22(23)27(34)32(25)18-6-8-19(35-2)9-7-18/h4-11,13-15H,3,12H2,1-2H3/b21-15- |
InChI Key |
JLXGROPBWVFLBL-QNGOZBTKSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Origin of Product |
United States |
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